
4-Bromo-6-methylpyridazin-3(2H)-one chemical
structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-Bromo-6-methylpyridazin-3(2H)-

one

Cat. No.: B1524351 Get Quote

An In-depth Technical Guide to 4-Bromo-6-methylpyridazin-3(2H)-one: A Versatile Scaffold

for Drug Discovery

Introduction
The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core

of numerous bioactive agents with applications ranging from cardiovascular diseases to

oncology.[1] Its unique electronic and structural properties allow it to serve as a versatile

template for developing targeted therapeutics. This guide focuses on a key derivative, 4-
Bromo-6-methylpyridazin-3(2H)-one, a building block of significant interest to researchers

and drug development professionals. The strategic placement of a bromine atom on the

pyridazinone ring provides a reactive handle for extensive chemical modification, enabling the

rapid generation of diverse compound libraries for screening and lead optimization. As a senior

application scientist, this guide will not only detail the fundamental properties of this compound

but also provide field-proven insights into its synthesis, reactivity, and strategic application in

modern drug discovery workflows.

Core Molecular Profile
Understanding the fundamental characteristics of 4-Bromo-6-methylpyridazin-3(2H)-one is

the first step in harnessing its synthetic potential. The compound's identity is defined by its

unique structure and associated physicochemical properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1524351?utm_src=pdf-interest
https://www.benchchem.com/product/b1524351?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11370926/
https://www.benchchem.com/product/b1524351?utm_src=pdf-body
https://www.benchchem.com/product/b1524351?utm_src=pdf-body
https://www.benchchem.com/product/b1524351?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Structure and Nomenclature
The molecule consists of a six-membered pyridazinone ring with a methyl group at position 6, a

bromine atom at position 4, and a ketone group at position 3. The "(2H)" designation indicates

the position of the saturating hydrogen atom on the nitrogen in the ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this structure is 4-
bromo-6-methylpyridazin-3(2H)-one.[2] An alternative, valid IUPAC name is 5-bromo-3-

methyl-1H-pyridazin-6-one.[3] For clarity and consistency, this guide will use the former.

4-Bromo-6-methylpyridazin-3(2H)-one

Chemical Structure of 4-Bromo-6-methylpyridazin-3(2H)-one.

Click to download full resolution via product page

Caption: Chemical Structure of 4-Bromo-6-methylpyridazin-3(2H)-one.

Physicochemical Properties
A summary of the key computed and experimental properties is essential for planning

reactions, purification, and formulation studies.
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Property Value Source

CAS Number 954240-46-1 [2][3]

Molecular Formula C₅H₅BrN₂O [3][4]

Molecular Weight 189.01 g/mol [3]

Canonical SMILES CC1=NNC(=O)C(=C1)Br [4]

InChI Key
MOHYHLFTBMNVDU-

UHFFFAOYSA-N
[4]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

Count
2 [4]

Topological Polar Surface Area 41.5 Å² [4]

pKa (Predicted) 9.84 ± 0.60 [4]

Synthesis and Mechanistic Rationale
While multiple synthetic routes to pyridazinones exist, a common and effective strategy for

producing 4-Bromo-6-methylpyridazin-3(2H)-one involves the direct bromination of the

corresponding precursor, 6-methylpyridazin-3(2H)-one. This approach is favored for its atom

economy and straightforward execution.

Proposed Synthetic Protocol
The following protocol outlines a plausible method derived from standard procedures for the

halogenation of pyridazinone systems.[5][6]

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one (Precursor) The precursor can be

synthesized via the condensation of levulinic acid with hydrazine hydrate. This is a classical

and robust method for forming the pyridazinone ring.

Step 2: Bromination of 6-Methylpyridazin-3(2H)-one
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Dissolution: Dissolve 6-methylpyridazin-3(2H)-one in a suitable solvent such as glacial acetic

acid or a chlorinated solvent like dichloromethane. Acetic acid is often preferred as it can

also act as a catalyst.

Reagent Addition: Slowly add an equimolar amount of a brominating agent, such as N-

Bromosuccinimide (NBS) or elemental bromine (Br₂), to the solution at room temperature.

The use of NBS is often preferred for its milder reaction conditions and easier handling

compared to liquid bromine.

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating

(e.g., 40-50 °C) for several hours. The reaction progress should be monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the

starting material is consumed.

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice water

to precipitate the product. The crude solid can be collected by filtration.

Purification: Wash the collected solid with cold water and then a small amount of a non-polar

solvent like hexane to remove impurities. Further purification can be achieved by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-
6-methylpyridazin-3(2H)-one.

Mechanistic Considerations
The bromination of the pyridazinone ring is an electrophilic aromatic substitution reaction. The

pyridazinone ring, while containing electron-withdrawing nitrogen atoms, is sufficiently activated

by the enol-like character of the amide for substitution to occur. The C4 position is electronically

favored for electrophilic attack. The choice of brominating agent (NBS or Br₂) and solvent can

influence the reaction rate and selectivity, but the fundamental mechanism remains the same.
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Caption: Proposed synthesis workflow for the target compound.

Chemical Reactivity and Strategic Utility in Drug
Discovery
The true value of 4-Bromo-6-methylpyridazin-3(2H)-one for drug discovery lies in the

reactivity of its C4-bromo substituent. This bromine atom serves as a versatile linchpin for

introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[7]

[8]

Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed reactions, which

are cornerstone methodologies in modern medicinal chemistry.

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters

allows for the facile synthesis of C-C bonds. This is arguably the most common method used

to append diverse aromatic systems to the pyridazinone core, enabling exploration of
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structure-activity relationships (SAR) related to steric and electronic properties of this

substituent.

Stille Coupling: Using organostannanes, this reaction provides another robust method for C-

C bond formation, often complementary to the Suzuki coupling in terms of substrate scope

and functional group tolerance.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling

the bromo-pyridazinone with a wide range of primary or secondary amines. This is critical for

introducing groups that can act as hydrogen bond donors or acceptors, significantly

modulating the compound's pharmacokinetic properties.

Sonogashira Coupling: Reaction with terminal alkynes introduces a linear, rigid alkyne linker,

which can be used to probe deeper into protein binding pockets or as a precursor for further

transformations.

The ability to perform these reactions selectively at the C4 position allows for the systematic

construction of compound libraries, where a single, consistent core is decorated with a

multitude of functional groups.
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Diverse Product Scaffolds
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Synthetic diversification via cross-coupling reactions.
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Caption: Synthetic diversification via cross-coupling reactions.
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Spectroscopic Characterization
Confirmation of the structure and assessment of purity for the final compound and any

subsequent derivatives would rely on a standard suite of analytical techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for

the methyl (CH₃) protons, a singlet for the vinyl proton on the pyridazinone ring, and a broad

singlet for the N-H proton. The chemical shifts would be characteristic of the electronic

environment of the ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Five distinct carbon signals are

expected: one for the methyl group, three for the sp² carbons of the ring (including the C-Br

and C=O carbons), and one for the remaining ring carbon.[9]

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion

peak (M+) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a

molecule containing one bromine atom.

Infrared (IR) Spectroscopy: Key absorption bands would include a C=O stretch for the

ketone group and an N-H stretch for the amide proton.

Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for 4-Bromo-6-methylpyridazin-3(2H)-one is not

widely available, general precautions for handling halogenated heterocyclic compounds should

be strictly followed.[10][11]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves.

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of any dust or vapors.[11]

Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse immediately with

plenty of water. Do not ingest. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[11]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery
The pyridazin-3(2H)-one scaffold is a well-established pharmacophore. Derivatives have shown

significant promise in several therapeutic areas, making 4-Bromo-6-methylpyridazin-3(2H)-
one a valuable starting point for new discovery programs.[1]

Cardiovascular Agents: Many pyridazinone derivatives exhibit vasodilator activity, often

through the inhibition of phosphodiesterase 3 (PDE3).[1] The ability to append various aryl

groups via Suzuki coupling allows for the fine-tuning of potency and selectivity against this

target.

Anticancer Agents: The pyridazinone core has been incorporated into inhibitors of various

protein kinases, which are critical targets in oncology.[1] The synthetic versatility of the 4-

bromo derivative allows for the exploration of substituents that can interact with specific

residues in the kinase ATP-binding pocket.

Other Potential Applications: The scaffold has also been investigated for anti-inflammatory,

antimicrobial, and herbicidal activities.[12]

Conclusion
4-Bromo-6-methylpyridazin-3(2H)-one is more than just a chemical compound; it is a

strategic tool for medicinal chemists. Its stable core, combined with a highly reactive bromine

handle, provides an efficient and versatile platform for the synthesis of diverse and complex

molecules. By leveraging established cross-coupling methodologies, researchers can rapidly

generate libraries of novel compounds, accelerating the hit-to-lead and lead optimization

phases of drug discovery. A thorough understanding of its synthesis, reactivity, and handling is

paramount to unlocking its full potential in the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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